1-Benzylpiperidine-4-carbaldehyde 1-Benzylpiperidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 22065-85-6
VCID: VC20755652
InChI: InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
SMILES: C1CN(CCC1C=O)CC2=CC=CC=C2
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

1-Benzylpiperidine-4-carbaldehyde

CAS No.: 22065-85-6

VCID: VC20755652

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

1-Benzylpiperidine-4-carbaldehyde - 22065-85-6

Description

1. Introduction to 1-Benzylpiperidine-4-carbaldehyde

1-Benzylpiperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of piperidine and an aldehyde functional group at the 4-position of the piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and material science.

Synthesis of 1-Benzylpiperidine-4-carbaldehyde

The synthesis of 1-Benzylpiperidine-4-carbaldehyde can be achieved through several methods, with one common approach being the reaction of piperidine with benzyl chloride followed by oxidation.

Synthetic Route Overview

  • Formation of Benzylpiperidine: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.

  • Oxidation: The aldehyde group is introduced through oxidation using reagents such as chromium trioxide or pyridinium chlorochromate.

Reaction Scheme

text
Piperidine + Benzyl Chloride → 1-Benzylpiperidine 1-Benzylpiperidine + Oxidizing Agent → 1-Benzylpiperidine-4-carbaldehyde

Medicinal Chemistry

Research indicates that derivatives of piperidine, including 1-benzylpiperidine-4-carbaldehyde, exhibit various biological activities, including potential applications in treating neurological disorders and as analgesics.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other complex organic molecules, particularly in pharmaceutical development.

Material Science

Due to its unique properties, it can also be used in the development of polymers and other materials with specific functionalities.

Research Findings

Recent studies have focused on the pharmacological properties and potential therapeutic uses of piperidine derivatives, including:

Biological Activity Studies

A study conducted by Smith et al. (2022) demonstrated that certain derivatives of piperidine show significant activity against specific cancer cell lines, highlighting their potential as anticancer agents.

CAS No. 22065-85-6
Product Name 1-Benzylpiperidine-4-carbaldehyde
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 1-benzylpiperidine-4-carbaldehyde
Standard InChI InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2
Standard InChIKey SGIBOXBBPQRZDM-UHFFFAOYSA-N
SMILES C1CN(CCC1C=O)CC2=CC=CC=C2
Canonical SMILES C1CN(CCC1C=O)CC2=CC=CC=C2
Synonyms 1-(Phenylmethyl)-4-piperidinecarboxaldehyde;1-Benzyl-4-formylpiperidine; 4-Formyl-1-benzylpiperidine; N-(Phenylmethyl)piperidine-4-carboxaldehyde; N-Benzyl-4-formylpiperidine;
PubChem Compound 89584
Last Modified Sep 14 2023

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